molecular formula C22H23FO3Si B12758429 Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- CAS No. 131505-60-7

Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Cat. No.: B12758429
CAS No.: 131505-60-7
M. Wt: 382.5 g/mol
InChI Key: TUATZPZAPXWQNJ-UHFFFAOYSA-N
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Description

Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, is a complex organosilicon compound It features a unique structure that includes a fluorophenyl group, a trioxabicyclooctyl moiety, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, typically involves multiple steps. One common approach is to start with the preparation of the fluorophenyl ethynyl precursor, which is then coupled with the trioxabicyclooctyl phenyl derivative under specific conditions. The final step involves the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Coupling: The ethynyl group can engage in coupling reactions with other alkynes or alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, can be used as a probe or ligand in studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy. Its fluorine atom provides a distinct signal, aiding in the investigation of biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure can be modified to develop new drugs with specific biological activities. Research is ongoing to explore its efficacy in treating various diseases.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the trioxabicyclooctyl moiety can form hydrogen bonds with polar groups. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Silane, ((4-(4-(3-chlorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
  • Silane, ((4-(4-(3-bromophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
  • Silane, ((4-(4-(3-methylphenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Uniqueness

What sets Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, apart from similar compounds is the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.

Properties

CAS No.

131505-60-7

Molecular Formula

C22H23FO3Si

Molecular Weight

382.5 g/mol

IUPAC Name

2-[4-[4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C22H23FO3Si/c1-27(2,3)12-11-17-7-9-18(10-8-17)22-24-14-21(15-25-22,16-26-22)19-5-4-6-20(23)13-19/h4-10,13H,14-16H2,1-3H3

InChI Key

TUATZPZAPXWQNJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC(=CC=C4)F

Origin of Product

United States

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